molecular formula C16H16INOS B5410865 2-iodo-N-[2-(2-methylphenyl)sulfanylethyl]benzamide CAS No. 5928-39-2

2-iodo-N-[2-(2-methylphenyl)sulfanylethyl]benzamide

Cat. No.: B5410865
CAS No.: 5928-39-2
M. Wt: 397.3 g/mol
InChI Key: CRTHITMKNHJTCR-UHFFFAOYSA-N
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Description

2-iodo-N-[2-(2-methylphenyl)sulfanylethyl]benzamide is a synthetic benzamide derivative intended for research applications. This compound features an iodine atom at the 2-position of the benzoyl ring and a 2-(2-methylphenyl)sulfanylethyl group on the amide nitrogen, a structure that may be of interest in medicinal chemistry and drug discovery. Benzamide scaffolds are recognized for their potential in various research areas, including the development of novel therapeutics and chemical probes. Researchers can utilize this compound as a versatile building block in organic synthesis. The iodine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies. The incorporation of a thioether moiety adjacent to an ethyl linker and an aromatic ring may influence the compound's conformational properties and intermolecular interactions. In pharmaceutical research, substituted benzamides have been investigated for their ability to interact with various biological targets. While the specific profile of this compound is not defined, related structures have been explored as ligands for E3 ligases like cereblon (CRBN) in the design of Proteolysis-Targeting Chimeras (PROTACs), a cutting-edge modality in targeted protein degradation. The structural features of this benzamide make it a candidate for such exploratory studies in chemical biology. Please note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-iodo-N-[2-(2-methylphenyl)sulfanylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INOS/c1-12-6-2-5-9-15(12)20-11-10-18-16(19)13-7-3-4-8-14(13)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTHITMKNHJTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCCNC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343696
Record name 2-iodo-N-[2-(2-methylphenyl)sulfanylethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5928-39-2
Record name 2-iodo-N-[2-(2-methylphenyl)sulfanylethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[2-(2-methylphenyl)sulfanylethyl]benzamide typically involves the iodination of a benzamide precursor. One common method involves the reaction of 2-iodobenzoic acid with 2-(2-methylphenyl)sulfanylethylamine under appropriate conditions to form the desired product . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[2-(2-methylphenyl)sulfanylethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogenated benzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

The compound's structure suggests that it may exhibit various biological activities, making it a subject of interest in pharmaceutical research. The iodine atom can enhance the compound's reactivity, allowing it to participate in nucleophilic substitution reactions, which are crucial for developing new pharmaceuticals. These reactions can lead to derivatives with modified biological activities, potentially improving efficacy or reducing side effects.

Potential Therapeutic Applications

  • Anticancer Activity : Similar compounds have been explored for their anticancer properties. The unique structural features of 2-iodo-N-[2-(2-methylphenyl)sulfanylethyl]benzamide may allow it to interact with specific cancer targets, warranting further investigation into its efficacy against various cancer types.
  • Neurological Disorders : The compound's potential to modulate biological pathways could make it useful in treating neurological disorders. Compounds with similar functionalities have shown promise in preclinical studies targeting neuroprotection and cognitive enhancement .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block. Its ability to undergo various chemical transformations allows chemists to create a range of derivatives that may possess enhanced or novel properties.

Biological Studies

Understanding how this compound interacts with biological targets is crucial for its application in medicinal chemistry. Research into its binding affinity and mechanism of action can provide insights into its therapeutic potential.

Case Studies

  • Target Identification : Investigations into the compound's interactions with specific proteins involved in disease pathways can elucidate its role as a therapeutic agent. For example, studies focusing on carbonic anhydrase IX (CA-IX), a target in renal cell carcinoma, highlight the importance of understanding drug-target interactions for effective treatment strategies .
  • Biological Activity Assessment : Experimental studies are needed to assess the biological activity of this compound, including its effects on cell viability and proliferation in cancer models.

Mechanism of Action

The mechanism of action of 2-iodo-N-[2-(2-methylphenyl)sulfanylethyl]benzamide involves its interaction with specific molecular targets. The iodine atom and sulfanyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Iodinated Benzamide Cores

2-Iodo-N-(2-Methoxyethyl)Benzamide (Compound 27)
  • Synthesis : Prepared via reaction of 2-iodobenzoyl chloride with 2-methoxyethylamine in 34% yield .
  • Key Differences : Replaces the thioether group with a methoxyethyl chain.
  • Spectroscopic Data :
    • ¹H NMR : δ 8.48 (d, J = 8.0 Hz, 1H), 7.84–7.82 (m, 1H), 7.50–7.46 (m, 2H), 3.62–3.58 (m, 2H), 3.40–3.36 (m, 2H), 3.28 (s, 3H) .
    • IR : 3290 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O stretch) .
2-Iodo-N-(4'-(Trifluoromethyl)-[1,1'-Biphenyl]-3-yl)Benzamide
  • Synthesis : Produced from 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine and 2-iodobenzoic acid (49% yield) .
  • Key Differences : Features a trifluoromethyl biphenyl group instead of the thioethyl-methylphenyl moiety.
  • Spectroscopic Data :
    • ¹H NMR : δ 10.57 (s, 1H), 8.27 (d, J = 8.0 Hz, 1H), 7.97–7.94 (m, 2H), 7.82–7.72 (m, 4H) .
    • ¹⁹F NMR : δ -62.4 (CF₃ group) .
2-Iodo-N-(2-Methylphenyl)Benzamide (CAS 62303-06-4)
  • Structure : Lacks the sulfanylethyl linker, directly attaching the 2-methylphenyl group to the amide nitrogen .
  • Applications : Used in C–H activation studies (Goswami et al., 2005; Liu et al., 2009) .

Analogues with Sulfur-Containing Substituents

N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)
  • Synthesis : Benzoyl chloride reacted with 3,4-dimethoxyphenethylamine (80% yield) .
  • Key Differences : Contains a dimethoxyphenethyl group instead of the methylphenylsulfanylethyl chain.
  • Melting Point : 90°C .
N-[2-(1H-Indol-3-yl)Ethyl]Benzamide
  • Biological Activity : Blocks melatonin-induced synchronization in Plasmodium falciparum .
  • Key Differences : Indole ring replaces the methylphenyl group, altering electronic properties .

Pharmacologically Active Benzamides

Nitazoxanide
  • Structure : 2-Acetoxy-N-(5-nitro-2-thiazolyl)benzamide .
  • Applications : Broad-spectrum antiparasitic agent .
  • Key Differences : Nitrothiazole substituent instead of iodophenyl-thioether groups.
N-Benzimidazol-1-yl Methyl-Benzamide Derivatives
  • Activity : Anti-inflammatory and analgesic agents with reduced gastric toxicity .
  • Key Differences : Benzimidazole rings replace the iodophenyl and thioether moieties .

Comparative Analysis

Spectroscopic Trends

  • Amide Proton (¹H NMR) :
    • Target (expected): δ ~10.5–11.0 ppm (broad, N–H stretch) .
    • 2-Iodo-N-(2-methoxyethyl)benzamide: δ 8.48 ppm .
  • Aromatic Protons :
    • Iodinated benzamides show deshielding (δ 7.4–8.5 ppm) due to the electron-withdrawing iodine .

Biological Activity

The compound 2-iodo-N-[2-(2-methylphenyl)sulfanylethyl]benzamide is a member of the benzamide class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features an iodine atom, a benzamide moiety, and a sulfanyl group. This unique combination contributes to its biological activity. The compound can be synthesized from 2-iodobenzoic acid through established chemical pathways, which have been detailed in various studies .

Biological Activity Overview

Research indicates that compounds with benzamide and sulfonamide pharmacophores exhibit significant enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and human carbonic anhydrases (hCA I and hCA II). The biological activities of this compound include:

  • Enzyme Inhibition : The compound demonstrates potent inhibitory effects on AChE and hCA isoenzymes, with Ki values indicating nanomolar potency. For instance, related compounds have shown Ki values ranging from 4.07 nM to 34.02 nM against these enzymes .
  • Antitumor Activity : Preliminary studies suggest that benzamide derivatives may possess anticancer properties by targeting specific cellular pathways involved in tumorigenesis.

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

  • Inhibition of Enzymatic Activity : The compound binds to the active sites of AChE and hCAs, leading to decreased enzyme activity. This inhibition can affect neurotransmitter levels and pH regulation in tissues, which are critical in various physiological processes.
  • Interaction with Cellular Pathways : By modulating the activity of enzymes involved in cell signaling and metabolism, the compound may influence pathways related to inflammation and cancer progression.

Enzyme Inhibition Studies

A study conducted on similar benzamide derivatives reported significant inhibition against AChE with IC50 values ranging from 8.91 nM to 34.02 nM . These values indicate a high potential for therapeutic applications in conditions like Alzheimer's disease.

Antitumor Studies

In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. The mechanisms are believed to involve apoptosis induction and cell cycle arrest, although specific data on this compound remains limited.

Case Studies

  • Acetylcholinesterase Inhibition : A series of experiments demonstrated that derivatives of benzamides significantly inhibited AChE activity in vitro, suggesting potential use in cognitive enhancement therapies or neuroprotective strategies.
  • Carbonic Anhydrase Inhibition : Research indicated that certain structural modifications in benzamides could enhance their selectivity for hCA isoenzymes, which is crucial for minimizing side effects associated with non-selective inhibitors .

Data Summary

Compound NameKi Value (nM)Target EnzymeReference
3g4.07 ± 0.38hCA I
3c10.68 ± 0.98hCA II
3f8.91 ± 1.65AChE

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield Optimization Strategy
IodinationI₂, H₂O₂ (oxidizer), DMF, 50°CUse stoichiometric H₂O₂ to prevent over-iodination
Sulfanyl couplingNaSH, EtOH, refluxPurify intermediates via column chromatography
AmidationEDC/HOBt, DCM, RTMonitor reaction progress via TLC

Basic Question: What analytical techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:
A multi-technique approach is required:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., iodobenzamide proton shifts at δ 7.8–8.2 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 409.2) .
  • X-ray Crystallography : Resolves stereochemistry; SHELX programs refine crystal structures .

Advanced Question: How can crystallographic data resolve ambiguities in the compound’s conformation?

Methodological Answer:

  • Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction to resolve iodine’s heavy atom effect .
  • Software Tools : SHELXL for refinement; WinGX/ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonding .
  • Ambiguity Resolution : Compare experimental data (e.g., bond angles, torsion) with DFT-optimized geometries to validate sulfanyl-ethyl group orientation .

Advanced Question: How should researchers design assays to evaluate this compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Target Selection : Prioritize kinases with cysteine-rich active sites (e.g., JAK3, BTK) due to sulfanyl reactivity .
  • Assay Protocol :
    • In vitro kinase inhibition : Use ADP-Glo™ assay with IC₅₀ determination .
    • Cellular validation : Test cytotoxicity in cancer cell lines (e.g., MCF-7) with dose-response curves .
  • Control Experiments : Include staurosporine (positive control) and DMSO vehicle .

Advanced Question: How to address contradictions in reported biological activities (e.g., cytotoxicity vs. anti-inflammatory effects)?

Methodological Answer:

  • Variable Analysis : Compare assay conditions (e.g., cell type, concentration ranges). For example, anti-inflammatory effects may dominate at <10 µM, while cytotoxicity emerges at >50 µM .
  • Mechanistic Profiling : Use transcriptomics to differentiate pathways (e.g., NF-κB vs. apoptosis) .
  • Meta-Analysis : Cross-reference studies with structural analogs (e.g., 2-iodo-thiadiazole derivatives) to identify substituent-dependent trends .

Advanced Question: What strategies enable structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Analog Synthesis : Modify the iodobenzamide (e.g., replace I with Br) or sulfanyl-ethyl group (e.g., introduce methyl substituents) .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like EGFR .
  • Data Correlation : Tabulate IC₅₀ values against electronic parameters (Hammett constants) to quantify substituent effects .

Advanced Question: How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Biophysical Techniques :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified kinases .
    • Fluorescence Quenching : Monitor tryptophan residues in target proteins to assess binding-induced conformational changes .
  • Computational Modeling : Perform MD simulations (AMBER) to predict sulfanyl-ethyl group flexibility during target engagement .

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